molecular formula C13H14O2 B1366956 3-(2-Methoxyphenyl)cyclohex-2-enone

3-(2-Methoxyphenyl)cyclohex-2-enone

Cat. No. B1366956
M. Wt: 202.25 g/mol
InChI Key: QSUAMENSDVGTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)cyclohex-2-enone is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyphenyl)cyclohex-2-enone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)cyclohex-2-enone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Methoxyphenyl)cyclohex-2-enone

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-(2-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H14O2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-3,7-9H,4-6H2,1H3

InChI Key

QSUAMENSDVGTGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesized from 3-bromocyclohex-2-enone and 2-methoxyphenylboronic acid according to the general procedure described for the Suzuki coupling. Purification by automated flash chromatography using gradient elution (0 to 80% ethyl acetate/hexanes) yielded the product (166 mg, 98%) as a pale yellow oil. 1H NMR (300 MHz, CDCl3): δ 7.32 (ddd, J=8.3, 7.4, 1.9 Hz, 1H), 7.18 (dd, J=7.7, 1.9 Hz, 1H), 6.96 (dd, J=7.4, 1.1 Hz, 1H), 6.91 (d, J=8.5 Hz, 1H), 6.18 (t, J=1.8 Hz, 1H), 3.83 (s, 3H), 2.73 (td, J=6.1, 1.4 Hz, 2H), 2.48 (t, J=6.3 Hz, 2H), 2.14-2.06 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.